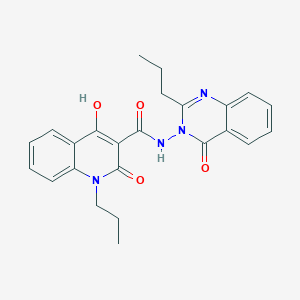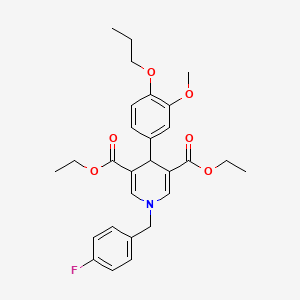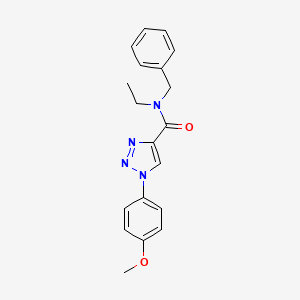![molecular formula C28H27N3O4S B11204951 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-(3,4-dimethylphenyl)-1,4-dihydro-N-methyl-4-oxo-6-quinolinesulfonamide](/img/structure/B11204951.png)
3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-N-(3,4-dimethylphenyl)-1,4-dihydro-N-methyl-4-oxo-6-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethylphenylamine and 1,2,3,4-tetrahydroisoquinoline. These intermediates are then subjected to various reactions including acylation, sulfonation, and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-N-methyl-4-oxo-3-quinolinecarboxamide: Similar structure but lacks the sulfonamide group.
N-(3,4-Dimethylphenyl)-N-methyl-4-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydroquinoline: Similar structure but lacks the sulfonamide group.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-N-METHYL-4-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE is unique due to the presence of both the sulfonamide and tetrahydroisoquinoline groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C28H27N3O4S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C28H27N3O4S/c1-18-8-9-22(14-19(18)2)30(3)36(34,35)23-10-11-26-24(15-23)27(32)25(16-29-26)28(33)31-13-12-20-6-4-5-7-21(20)17-31/h4-11,14-16H,12-13,17H2,1-3H3,(H,29,32) |
InChI Key |
FGWXMIRAJDBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC5=CC=CC=C5C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11204879.png)
![3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11204903.png)
![4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide](/img/structure/B11204913.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11204917.png)
![7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204922.png)
![3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11204925.png)


![6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204945.png)
![N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204960.png)
![N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide](/img/structure/B11204968.png)
![N-(2,5-difluorophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204981.png)
